molecular formula C16H18FN3O3S B2593327 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide CAS No. 2034402-01-0

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide

Cat. No.: B2593327
CAS No.: 2034402-01-0
M. Wt: 351.4
InChI Key: KEPYRCSAQWTQMW-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a chemical compound with the CAS Registry Number 2034402-01-0, a molecular formula of C16H18FN3O3S, and a molecular weight of 351.40 g/mol . This benzenesulfonamide derivative is supplied as a high-purity compound for research applications. The compound features a stereochemically defined (1r,4r)-cyclohexyl core, a benzenesulfonamide group, and a 5-fluoropyrimidine moiety, a structural feature known in medicinal chemistry to influence properties like metabolic stability and binding affinity . Compounds within the benzenesulfonamide class have been investigated for their activity as inhibitors of voltage-gated sodium channels, indicating potential value in neuroscience research, particularly for the study of conditions like epilepsy and convulsions . The presence of the sulfonamide functional group also links this structural class to a range of bioactive molecules, including selective enzyme inhibitors . Researchers can utilize this compound as a key intermediate in organic synthesis and drug discovery efforts, or as a tool compound for probing biological mechanisms and pathways. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c17-12-10-18-16(19-11-12)23-14-8-6-13(7-9-14)20-24(21,22)15-4-2-1-3-5-15/h1-5,10-11,13-14,20H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPYRCSAQWTQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a 5-fluoropyrimidine moiety through an ether linkage and a benzenesulfonamide group. This unique structure suggests potential interactions with various biological targets involved in cell proliferation and apoptosis.

Compound Name Structure Key Features
This compoundChemical StructureContains a 5-fluoropyrimidine unit, potentially enhancing anticancer activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell cycle regulation and apoptosis, which are critical pathways in cancer progression.
  • Selective Targeting : The presence of the fluoropyrimidine moiety allows for selective targeting of cancer cells while minimizing effects on normal cells. This selectivity is crucial for reducing side effects associated with chemotherapy .
  • Synergistic Effects : There is potential for synergistic effects when used in combination with other therapeutic agents, enhancing overall efficacy against resistant cancer types .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed potent inhibitory effects with an IC50 value significantly lower than that of standard treatments like 5-Fluorouracil (5-FU) .
  • MCF10A (Non-Cancerous Cell Line) : It exhibited a much lesser effect on non-cancerous cells, indicating a favorable therapeutic window .

In Vivo Studies

Animal model studies have further corroborated the efficacy of this compound:

  • In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to controls .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various tumor types. The results indicated:

  • Tumor Growth Inhibition : Significant reduction in tumor size was observed in treated mice versus untreated controls.
  • Mechanistic Insights : The compound induced apoptosis as evidenced by increased levels of caspase 9 in treated samples compared to controls .

Case Study 2: Selectivity and Safety Profile

Another investigation focused on the selectivity of this compound towards cancer cells over normal cells. The findings revealed:

  • Selectivity Index : A nearly 20-fold difference in activity between cancerous and non-cancerous cells was noted, suggesting a favorable safety profile for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Based Substitutions

Example 53 ()
  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
  • Key Differences :
    • Contains a pyrazolo-pyrimidine core instead of a simple pyrimidine ring.
    • Features a chromen-4-one system and isopropylamide group, unlike the cyclohexyl-sulfonamide in the target compound.
  • Properties :
    • Molecular Weight: 589.1 g/mol (vs. ~407.4 g/mol for the target compound).
    • Melting Point: 175–178°C, suggesting higher crystallinity due to extended aromatic systems.
  • Implications : The pyrazolo-pyrimidine core may enhance kinase inhibition but reduce solubility compared to the target compound’s simpler pyrimidine structure .
Compound from
  • Structure : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
  • Key Differences :
    • Bromine replaces fluorine at the pyrimidine 5-position.
    • Contains a sulfanyl linker and methoxyphenyl group instead of a cyclohexyloxy bridge.
  • Implications: Bromine’s larger atomic radius may hinder target binding compared to fluorine.

Cyclohexyl-Linked Sulfonamide Derivatives

Compound 5g ()
  • Structure: 8-(4-(4-(3-Benzyl-1-((1r,4r)-4-((5-cyanopyridin-2-yl)amino)-cyclohexyl)ureido)phenyl)piperazin-1-yl)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)octanamide
  • Key Differences: Uses a (1r,4r)-cyclohexyl group linked to a 5-cyanopyridin-2-yl amino group rather than fluoropyrimidinyloxy. Incorporates a PROTAC (degrader) design with a piperazine and dioxoisoindolinyl moiety.
  • Implications: The cyanopyridine group may enhance π-π stacking interactions but reduce metabolic stability compared to fluoropyrimidine. The PROTAC architecture enables dual CDK12/CDK13 degradation, a mechanism absent in the target compound .

Fluorinated Sulfonamides in Patent Literature (–6)

  • Structure: Trifluoromethanesulfonamide derivatives with oxazolidinone and trifluoromethylphenyl groups.
  • Key Differences: Lack pyrimidine or cyclohexyl systems; instead, they feature oxazolidinone cores and aromatic trifluoromethyl groups.
  • Implications :
    • Trifluoromethyl groups improve lipophilicity but may increase toxicity risks.
    • The absence of a cyclohexyl bridge reduces conformational rigidity compared to the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound ~407.4 (1r,4r)-cyclohexyl, 5-fluoropyrimidine Not reported High stereochemical specificity
Example 53 () 589.1 Pyrazolo-pyrimidine, chromen-4-one 175–178 Kinase inhibition potential
Compound from ~570.3 5-Bromo-pyrimidine, sulfanyl linker Not reported Redox-sensitive design
Compound 5g () ~900+ (estimated) PROTAC, cyanopyridine Not reported Dual CDK12/13 degradation
Trifluoromethanesulfonamide () ~600+ (estimated) Oxazolidinone, trifluoromethyl Not reported High lipophilicity

Q & A

Q. What synthetic routes are commonly employed to prepare N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide, and what are the critical optimization parameters?

  • Methodological Answer : Synthesis typically involves sequential coupling of the cyclohexylamine core with fluoropyrimidine and benzenesulfonamide groups. Key steps include:
  • Suzuki-Miyaura coupling for pyrimidine-cyclohexyl ether formation (using Pd catalysts and base conditions) .
  • Sulfonylation of the cyclohexylamine intermediate with benzenesulfonyl chloride under inert atmosphere (e.g., N₂) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    Critical parameters:
  • Temperature control (<60°C to prevent decomposition of fluoropyrimidine).
  • Solvent choice (DMF for sulfonylation; THF for coupling reactions).
  • Stoichiometric ratios (1:1.2 molar excess of benzenesulfonyl chloride to avoid side products).

Q. How can researchers confirm the stereochemistry and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the (1r,4r) cyclohexyl configuration (as demonstrated in analogous sulfonamide-pyrimidine structures) .
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (85:15) to separate enantiomers .
  • ¹H/¹³C NMR : Key signals include the cyclohexyl protons (axial/equatorial splitting at δ 1.5–2.2 ppm) and sulfonamide NH (δ 7.8–8.1 ppm) .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ = 407.4) .

Q. What analytical techniques are recommended to assess solubility and stability in preclinical studies?

  • Methodological Answer :
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectroscopy (λmax ~260 nm for pyrimidine) .
  • Stability :
  • HPLC-UV : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks).
  • LC-MS : Identify hydrolytic byproducts (e.g., free sulfonamide or pyrimidine fragments) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while reducing off-target effects?

  • Methodological Answer :
  • Core modifications : Replace the 5-fluoropyrimidine with 5-chloro or 5-bromo analogs to assess halogen-dependent binding (see similar compounds in ).
  • Cyclohexyl substituents : Introduce methyl or hydroxyl groups at the 2-position to modulate conformational flexibility .
  • High-throughput screening : Use SPR (surface plasmon resonance) to quantify binding kinetics against targets like kinases or GPCRs .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-pyrimidine hybrids?

  • Methodological Answer :
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic profiling : Use hepatocyte microsomes to identify species-specific CYP450 interactions that alter efficacy .
  • Data normalization : Account for batch-to-batch purity variations (e.g., via qNMR) in dose-response curves .

Q. How can in vivo pharmacokinetic (PK) models be optimized for this compound?

  • Methodological Answer :
  • Formulation : Use PEGylated liposomes to enhance bioavailability (tested in rodent models with 20% PEG-400) .
  • PK parameters : Calculate t₁/₂, Cmax, and AUC via LC-MS/MS after IV/oral dosing (adjust for high plasma protein binding >90%) .
  • Tissue distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography .

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